2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-: is a synthetic organic compound belonging to the benzoxazine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenols with carboxylic acids or their derivatives: .
Use of catalysts such as Lewis acids: to facilitate the reaction.
Industrial Production Methods: Industrial production methods may involve:
Batch or continuous flow reactors: to ensure consistent quality and yield.
Optimization of reaction parameters: such as temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidized derivatives: with altered electronic properties.
Reduced forms: with different functional groups.
Substituted compounds: with varied chemical functionalities.
Scientific Research Applications
Chemistry:
Intermediate in organic synthesis: for the preparation of more complex molecules.
Building block in the synthesis of polymers: and advanced materials.
Biology and Medicine:
Potential pharmacological activities: such as antimicrobial, anti-inflammatory, or anticancer properties.
Use in drug discovery: as a scaffold for designing new therapeutic agents.
Industry:
Application in the production of specialty chemicals: and materials with unique properties.
Use in the development of coatings, adhesives, and resins: .
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Inhibition of specific enzymes: involved in disease processes.
Binding to receptors: to alter cellular signaling pathways.
Comparison with Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: A parent compound with similar structural features.
Benzoxazole derivatives: Compounds with a similar benzoxazine core but different substituents.
Benzoxazepines: Compounds with an extended ring system.
Uniqueness:
Unique substituents: such as the 7-benzoyl and 2,2-dimethyl groups that confer distinct chemical and physical properties.
Specific reactivity and applications: that differentiate it from other benzoxazine derivatives.
Properties
CAS No. |
116337-60-1 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
7-benzoyl-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15NO3/c1-17(2)16(20)18-13-9-8-12(10-14(13)21-17)15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20) |
InChI Key |
NLLZZPGHXJYMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.